

3-Phenanthrol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenanthrol**

Cat. No.: **B023604**

[Get Quote](#)

An In-depth Technical Guide to **3-Phenanthrol**

Abstract

This technical guide provides a comprehensive overview of **3-Phenanthrol** (CAS No: 605-87-8), a hydroxylated derivative of phenanthrene. **3-Phenanthrol** is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological relevance. The guide includes detailed experimental protocols for its analysis and visual diagrams of its synthesis, metabolic pathway, and analytical workflows to facilitate a deeper understanding.

Introduction

3-Phenanthrol, also known as 3-hydroxyphenanthrene, is an organic compound belonging to the phenanthrol class.^{[1][2]} It is structurally characterized by a phenanthrene core with a hydroxyl group at the C3 position. As a primary metabolite of phenanthrene, a widespread environmental pollutant, **3-Phenanthrol** is of significant interest in toxicology and environmental science.^{[3][4]} The study of phenanthrene metabolites like **3-Phenanthrol** is crucial for understanding the metabolic activation and detoxification pathways of PAHs in biological systems.^[5] While PAHs are often associated with carcinogenicity through the formation of diol epoxides, the generation of phenolic derivatives such as phenanthrols is generally considered a detoxification pathway.^[5] This guide synthesizes the available technical data on **3-Phenanthrol**, providing a foundational resource for its application in research.

Chemical and Physical Properties

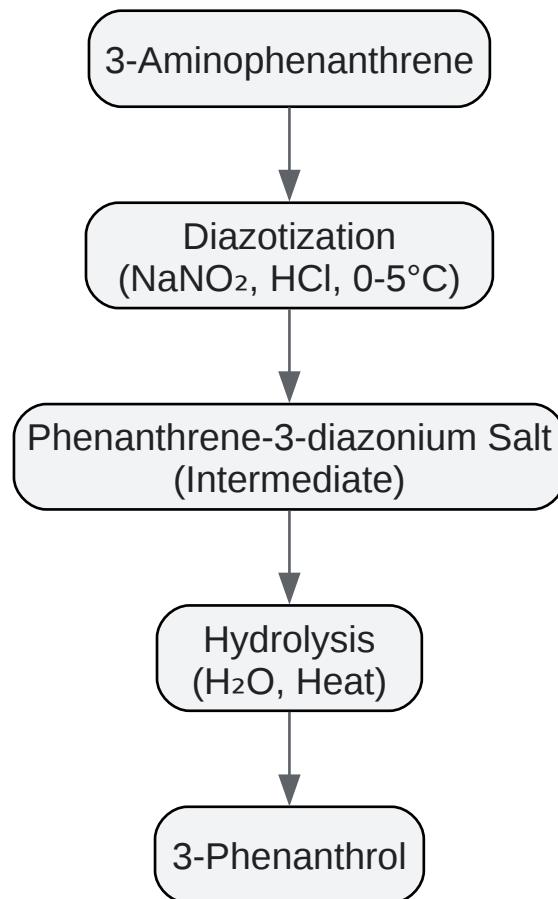
3-Phenanthrol is typically an off-white to light-brown solid at room temperature.[\[6\]](#) It is sparingly soluble in water but shows good solubility in many low-polarity organic solvents.[\[2\]](#)[\[7\]](#)

Table 1: Chemical and Physical Properties of **3-Phenanthrol**

Property	Value	Source
CAS Number	605-87-8	[1] [3] [6] [8]
Molecular Formula	C ₁₄ H ₁₀ O	[1] [3] [6] [8]
Molecular Weight	194.23 g/mol	[1] [3] [6] [8]
IUPAC Name	phenanthren-3-ol	[1]
Synonyms	3-Hydroxyphenanthrene, 3- Phenanthrenol	[1] [9]
Appearance	Off-white to beige or light- brown solid	[6] [9]
Purity	≥ 95-97% (Commercially available)	[3] [6]
Water Solubility	0.0053 g/L (Predicted)	[2]
logP	3.65 - 4.19 (Predicted)	[2]
pKa (Strongest Acidic)	9.75 (Predicted)	[2]
Storage Temperature	+4°C to +20°C	[3] [10]

Spectroscopic Data

The structural identity of **3-Phenanthrol** is confirmed by various spectroscopic techniques. The data presented below is sourced from the PubChem database.[\[1\]](#)

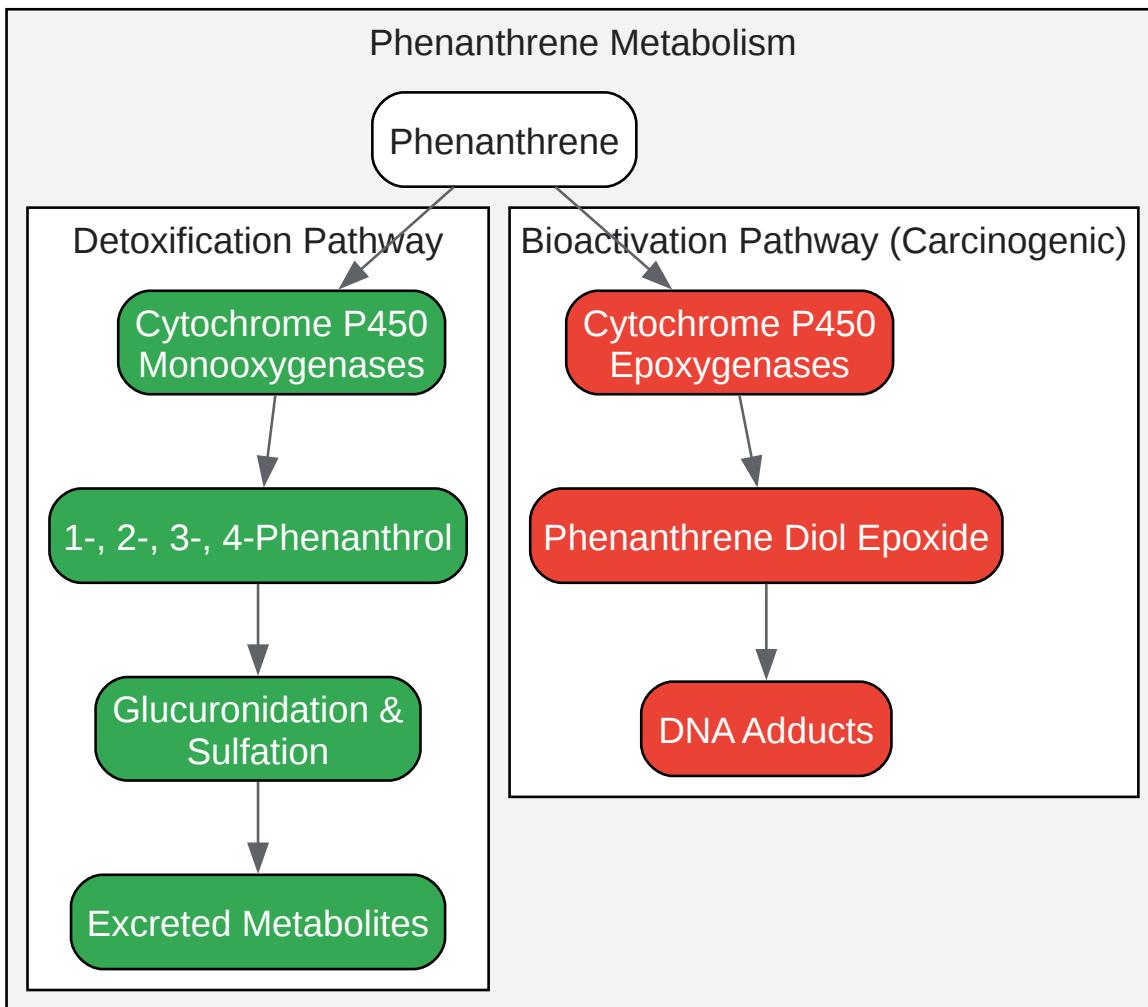

Table 2: Summary of Spectroscopic Data for **3-Phenanthrol**

Technique	Key Signals / Properties
¹ H NMR	(400 MHz, CDCl ₃) Shifts observed at δ (ppm): 8.53-7.14, characteristic of the aromatic protons on the phenanthrene skeleton.[1]
¹³ C NMR	(100.54 MHz, CDCl ₃) Key shifts at δ (ppm): 154.32 (C-OH), and a range from 132.43 to 106.95 for the other 13 aromatic carbons.[1]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 194. Key fragments observed at m/z = 165, 139.[1]
Infrared (IR)	Spectra acquired via KBr wafer show characteristic peaks for O-H stretching (hydroxyl group) and C-H/C=C stretching (aromatic rings). [1]

Synthesis and Metabolic Formation

Chemical Synthesis

A common laboratory-scale synthesis of **3-Phenanthrol** involves the diazotization of 3-aminophenanthrene, followed by hydrolysis of the resulting diazonium salt.[11] This standard method provides a reliable route to obtaining the target phenol.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Phenanthrol**.

Metabolic Formation

In biological systems, **3-Phenanthrol** is a metabolite of phenanthrene.^[3] Phenanthrene undergoes metabolic processing, which can lead to either detoxification or bioactivation. The formation of phenanthrols represents a key detoxification route, while the diol epoxide pathway is associated with carcinogenesis.^[5]

[Click to download full resolution via product page](#)

Caption: Metabolic fate of Phenanthrene in biological systems.

Biological Activity and Applications

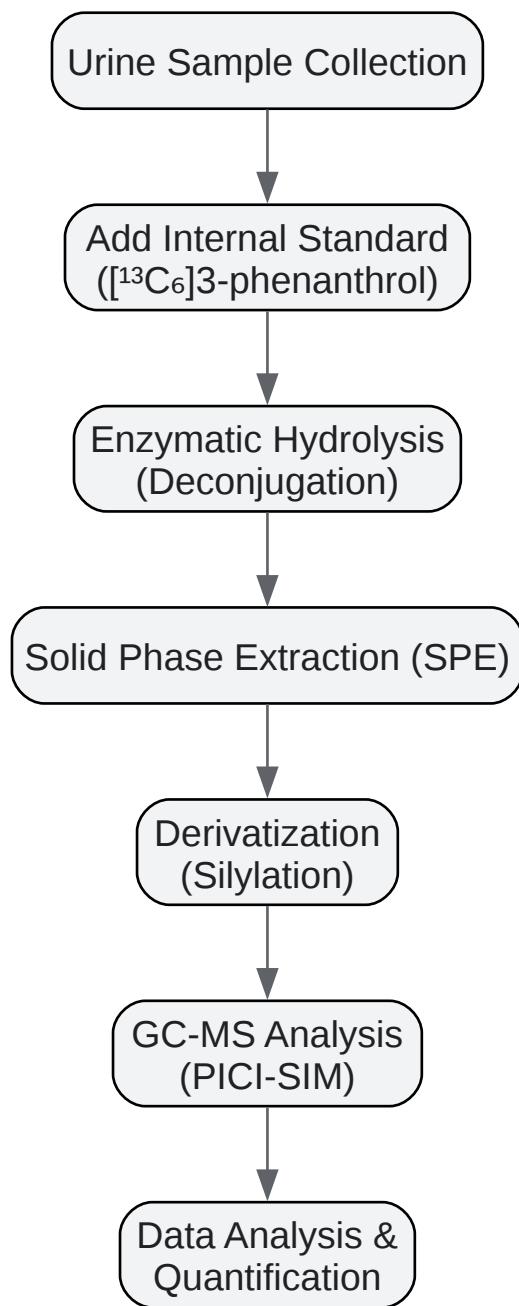
While the phenanthrene class of compounds exhibits a wide range of biological activities—including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects—**3-Phenanthrol** itself is primarily studied as a biomarker for PAH exposure.[12][13] Its quantification in biological fluids like urine is used to assess an individual's metabolic profile for handling PAHs, potentially indicating cancer susceptibility.[5] Ratios of detoxification products (like **3-Phenanthrol**) to activation products (like trans,anti-PheT) can provide insights into an individual's risk profile.[5]

Experimental Protocols

Analysis of Phenanthrols in Human Urine via GC-MS

This protocol is adapted from a method developed for quantifying phenanthrols in human urine to assess PAH exposure.[\[5\]](#)

Objective: To quantify 1-, 2-, 3-, and 4-phenanthrol in human urine samples.


Materials:

- Urine samples
- β -glucuronidase and arylsulfatase enzymes
- [ring- $^{13}\text{C}_6$]**3-phenanthrol** (Internal Standard)
- Solid Phase Extraction (SPE) cartridges
- Silylating agent (e.g., BSTFA)
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

- Sample Preparation:
 - Thaw a urine aliquot and centrifuge to remove particulates.
 - Add the internal standard, [ring- $^{13}\text{C}_6$]**3-phenanthrol**, to the supernatant.
 - Adjust the pH and add β -glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate as required.
- Extraction:
 - Perform liquid-liquid partitioning to create a fraction enriched in phenanthrols.
 - Further purify and concentrate the sample using Solid Phase Extraction (SPE).

- Derivatization:
 - Evaporate the extracted sample to dryness under a stream of nitrogen.
 - Add a silylating agent to convert the hydroxyl group of the phenanthrols into trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.
- GC-MS Analysis:
 - Analyze the silylated derivatives using a GC-MS system.
 - GC Conditions: Use a capillary column suitable for PAH analysis. Program the oven temperature with a gradient to separate the different phenanthrol isomers.
 - MS Conditions: Operate the mass spectrometer in positive ion chemical ionization (PICI) mode with selected ion monitoring (SIM) to achieve high sensitivity and specificity for the target analytes and the internal standard.
- Quantification:
 - Construct a calibration curve using known concentrations of phenanthrol standards.
 - Calculate the concentration of each phenanthrol isomer in the urine samples based on the ratio of the analyte peak area to the internal standard peak area. Normalize results to creatinine levels.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of phenanthrols.

Safety and Handling

3-Phenanthrol is a potentially toxic compound intended for research use only.[2][8] As a metabolite of phenanthrene, a known PAH, it should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place as recommended (+4°C).[\[3\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenanthrol | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 3. 3-Phenanthrol | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 4. 3-Phenanthrol | 605-87-8 [chemicalbook.com]
- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phenanthrol | CymitQuimica [cymitquimica.com]
- 7. Phenanthrene - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. 3-HYDROXY-PHENANTHRENE | CymitQuimica [cymitquimica.com]
- 10. 3-Hydroxyphenanthrene | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [3-Phenanthrol CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023604#3-phenanthrol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com